Reclazepam
Overview
Description
Reclazepam is a benzodiazepine derivative known for its sedative and anxiolytic effects. It has a short duration of action and is chemically identified as 2-[7-chloro-5-(2-chlorophenyl)-2,3-dihydro-1,4-benzodiazepin-1-yl]-1,3-oxazol-4-one .
Preparation Methods
The synthesis of Reclazepam involves several steps:
Reduction of Lactam: The lactam in Delorazepam is reduced using lithium aluminium hydride.
Condensation: The reduced product is then condensed with 2-chloroacetylisocyanate to form a urea derivative.
Formation of Oxazolone Ring: The urea derivative undergoes a halogen exchange reaction (Finkelstein reaction) with sodium iodide and base, followed by the replacement of iodide by the enol anion of the urea oxygen, resulting in the formation of the oxazolone ring.
Chemical Reactions Analysis
Reclazepam undergoes various chemical reactions:
Reduction: The initial reduction step in its synthesis involves lithium aluminium hydride.
Substitution: The Finkelstein reaction is a key substitution reaction in its synthesis, where iodine replaces chlorine.
Scientific Research Applications
Reclazepam is primarily used in scientific research for its sedative and anxiolytic properties. It is studied in the context of:
Chemistry: As a model compound for studying benzodiazepine derivatives.
Biology: Investigating its effects on the central nervous system.
Medicine: Exploring its potential therapeutic uses for anxiety and related disorders.
Industry: Its synthesis and production methods are of interest for pharmaceutical manufacturing.
Mechanism of Action
Reclazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the human body. It binds to GABA receptors, increasing the influx of chloride ions into neurons, which results in hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Reclazepam is similar to other benzodiazepine derivatives such as:
- Diazepam
- Clonazepam
- Lorazepam
What sets this compound apart is its unique oxazolone ring structure, which contributes to its specific pharmacological profile .
Properties
IUPAC Name |
2-[7-chloro-5-(2-chlorophenyl)-2,3-dihydro-1,4-benzodiazepin-1-yl]-1,3-oxazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)20)21-7-8-23(15)18-22-16(24)10-25-18/h1-6,9H,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGIGGJUPITZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl)C4=NC(=O)CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226955 | |
Record name | Reclazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76053-16-2 | |
Record name | Reclazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76053-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reclazepam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076053162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reclazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RECLAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJL42911RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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